
(E)-tert-butyl but-2-ene-1,4-diyldicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-tert-butyl but-2-ene-1,4-diyldicarbamate is an organic compound characterized by its unique structure, which includes a tert-butyl group and a but-2-ene backbone with two carbamate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl but-2-ene-1,4-diyldicarbamate typically involves the reaction of (E)-but-2-ene-1,4-diol with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: (E)-but-2-ene-1,4-diol and tert-butyl isocyanate.
Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane.
Catalyst: A base such as triethylamine may be used to facilitate the reaction.
Temperature: The reaction is typically conducted at room temperature to moderate heat.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling of reactants and products to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-tert-butyl but-2-ene-1,4-diyldicarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate groups into amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce diamines.
Scientific Research Applications
(E)-tert-butyl but-2-ene-1,4-diyldicarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism by which (E)-tert-butyl but-2-ene-1,4-diyldicarbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The carbamate groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
(E)-but-2-ene-1,4-diol: A precursor in the synthesis of (E)-tert-butyl but-2-ene-1,4-diyldicarbamate.
tert-butyl carbamate: Shares the carbamate functional group but lacks the but-2-ene backbone.
But-2-ene: The simplest form of the but-2-ene structure without additional functional groups.
Uniqueness
This compound is unique due to its combination of a but-2-ene backbone with two carbamate groups and a tert-butyl substituent
Properties
Molecular Formula |
C10H17N2O4- |
|---|---|
Molecular Weight |
229.25 g/mol |
IUPAC Name |
N-[(E)-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enyl]carbamate |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-7-5-4-6-11-8(13)14/h4-5,11H,6-7H2,1-3H3,(H,12,15)(H,13,14)/p-1/b5-4+ |
InChI Key |
JJQWYZHJTWEJCI-SNAWJCMRSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C=C/CNC(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=CCNC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



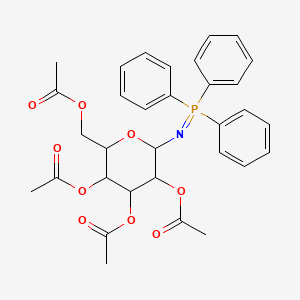
![(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12110217.png)
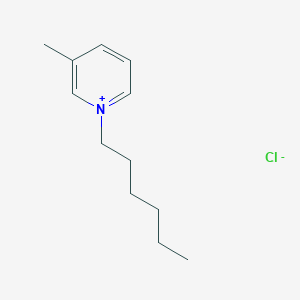
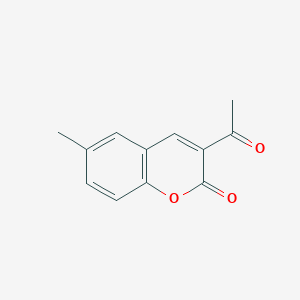
![[1,1'-Biphenyl]-4-amine, 2',5'-dichloro-](/img/structure/B12110233.png)
![10-[3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12110236.png)

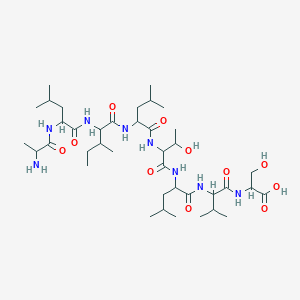
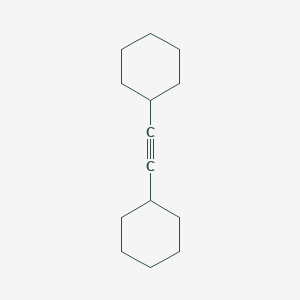



![2,3,4,5-Tetrahydrothieno[3,4-b][1,4]dioxocine](/img/structure/B12110275.png)
